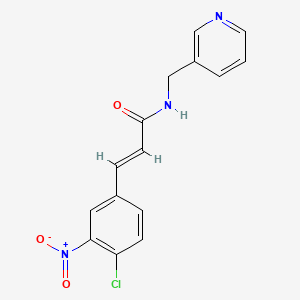
N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea, also known as EMPTU, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. EMPTU belongs to the family of thiourea derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea is not fully understood. However, it is believed that N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea exerts its biological activities by interacting with specific molecular targets in cells. For example, N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea has been shown to exhibit a range of biochemical and physiological effects. For example, N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea has several advantages as a research tool. For example, it is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful tool for studying various cellular processes. However, there are also limitations to using N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea in lab experiments. For example, it can be toxic to cells at high concentrations, and its exact mechanism of action is not fully understood.
Orientations Futures
There are several potential future directions for research on N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea. For example, further studies are needed to elucidate the exact mechanism of action of N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea and to identify its molecular targets in cells. Additionally, N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea could be further developed as a potential therapeutic agent for cancer and other diseases. Finally, N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea could be used as a tool for studying various cellular processes, such as metal ion homeostasis and oxidative stress.
Méthodes De Synthèse
N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea can be synthesized by reacting 4-ethoxyaniline with 4-methylphenyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction yields a white crystalline solid that can be purified by recrystallization.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea has been shown to exhibit significant antitumor, antiviral, and antifungal activities. Additionally, N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-3-19-15-10-8-14(9-11-15)18-16(20)17-13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRQOOWRZOIWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(4-methylphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-[(aminocarbonyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5706362.png)
![8-methoxy-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5706370.png)
![ethyl 2-[(2-hydroxy-4-methylbenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5706380.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-methylglycinamide](/img/structure/B5706384.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5706403.png)

![methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5706416.png)
![N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5706423.png)
![2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5706426.png)

